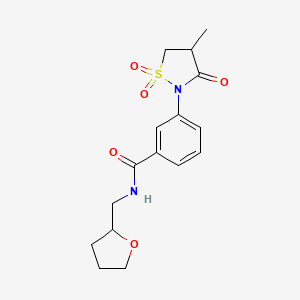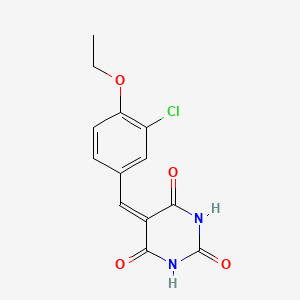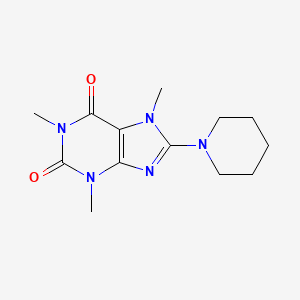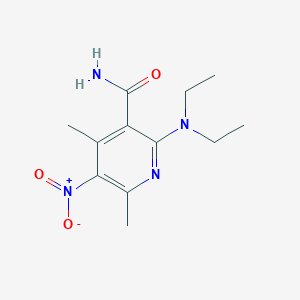![molecular formula C27H36N2O3 B4962659 1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4962659.png)
1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine, commonly known as IPP, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of IPP involves its binding to the alpha-1 adrenergic receptor, which leads to the inhibition of the sympathetic nervous system. This results in a decrease in heart rate and blood pressure, making it an effective treatment for hypertension and other cardiovascular diseases. IPP has also been shown to have a positive inotropic effect, which means that it increases the force of contraction of the heart muscle.
Biochemical and Physiological Effects
IPP has a number of biochemical and physiological effects on the body. It has been shown to increase the levels of cyclic AMP (cAMP) in the heart muscle, which leads to an increase in the force of contraction. It also inhibits the activity of the enzyme phosphodiesterase, which leads to an increase in the levels of cAMP and cyclic GMP (cGMP) in the body. This has a number of effects, including vasodilation and increased blood flow.
Advantages and Limitations for Lab Experiments
One of the main advantages of IPP for lab experiments is its high potency and specificity. This makes it an ideal candidate for studying the effects of alpha-1 adrenergic receptor antagonists on the cardiovascular system. However, one of the limitations of IPP is its toxicity, which means that it must be used with caution in lab experiments.
Future Directions
There are a number of future directions for research on IPP. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Studies have shown that IPP has neuroprotective properties, making it a promising candidate for the treatment of Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer. Studies have shown that IPP has anti-tumor properties, making it a potential candidate for the development of new cancer therapies. Finally, there is also interest in the development of new synthetic methods for the production of IPP, which could lead to the development of more efficient and cost-effective production methods.
Synthesis Methods
The synthesis of IPP involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 4-isopropoxybenzyl chloride with piperidine, followed by the reaction of the resulting compound with 2-(1-piperidinylcarbonyl)phenol. The final step involves the addition of piperidine to the resulting compound, which leads to the formation of IPP.
Scientific Research Applications
IPP has been extensively studied for its potential applications in the field of medicine. It has been found to have a wide range of pharmacological activities, including antihypertensive, antiarrhythmic, and anti-ischemic effects. It has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
piperidin-1-yl-[2-[1-[(4-propan-2-yloxyphenyl)methyl]piperidin-4-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O3/c1-21(2)31-23-12-10-22(11-13-23)20-28-18-14-24(15-19-28)32-26-9-5-4-8-25(26)27(30)29-16-6-3-7-17-29/h4-5,8-13,21,24H,3,6-7,14-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPJMAQFOPNLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2CCC(CC2)OC3=CC=CC=C3C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4962594.png)
![4-ethoxy-N-(1,3,3-trimethyl-1,3-dihydro-3'H-spiro[indole-2,2'-naphtho[1,2-b]furan]-5'-yl)benzenesulfonamide](/img/structure/B4962599.png)
![ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B4962604.png)
![6-(2,5-dimethylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4962610.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4962618.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962636.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B4962642.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4962644.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4962654.png)
![2-bromo-4-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4962668.png)
